2,2,2-Trifluoro-1-(9-anthryl)ethanol

Overview

Description

2,2,2-Trifluoro-1-(9-anthryl)ethanol is a chiral resolution reagent used to separate racemic compounds into different mirror isomers . It is an important tool for the production of optically active drugs . It is also a chiral solvating agent .

Molecular Structure Analysis

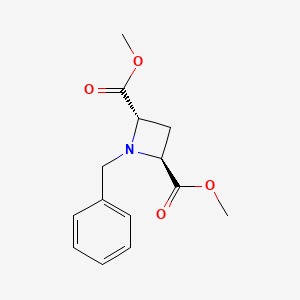

The molecular formula of 2,2,2-Trifluoro-1-(9-anthryl)ethanol is C16H11F3O . Its molecular weight is 276.26 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

2,2,2-Trifluoro-1-(9-anthryl)ethanol is a crystal with a very pale yellow color . It has a melting point of 135°C . Its specific rotation [a]20/D is 30.5 degrees (C=1, CHCl3) .Scientific Research Applications

- Enantiomerically pure forms of this compound (both (+)- and (−)-enantiomers) serve as excellent solvents for nuclear magnetic resonance (NMR) spectroscopy. Researchers use them to determine the optical purity and, in some cases, the absolute configuration of various chiral molecules. For instance, they can assess sulfoxides, lactones, amines, sulfinate esters, oxaziridines, and allenes .

Chiral Solvent for NMR Spectroscopy

Safety and Hazards

Mechanism of Action

Mode of Action

The mode of action of 2,2,2-Trifluoro-1-(9-anthryl)ethanol involves the formation of a strong hydrogen bond between the OH group of one molecule and a specific π-face of one benzo ring . This interaction is facilitated by stereoelectronic assistance from the OH group .

Biochemical Pathways

The compound’s influence on the 9-anthryl ring is more significant than the trifluoromethyl group in modifying the ch rather than the oh acidity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2,2-Trifluoro-1-(9-anthryl)ethanol. For instance, dust formation should be avoided, and adequate ventilation should be ensured during handling .

properties

IUPAC Name |

1-anthracen-9-yl-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3O/c17-16(18,19)15(20)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZHJFWIOPYQCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70968284 | |

| Record name | 1-(9-Anthryl)-2,2,2-trifluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65487-67-4, 53531-34-3, 60646-30-2, 60686-64-8 | |

| Record name | 2,2,2-Trifluoro-1-(9-anthryl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65487-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053531343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-alpha-(Trifluoromethyl)anthracene-9-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060646302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-Trifluoro-1-(9-anthryl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065487674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(9-Anthryl)-2,2,2-trifluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(trifluoromethyl)anthracene-9-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-2,2,2-trifluoro-1-(9-anthryl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,2-Trifluoro-1-(9-anthryl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRKLE'S ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K227FG858 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of TFAE?

A1: The molecular formula of TFAE is C16H11F3O, and its molecular weight is 292.25 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize TFAE?

A2: TFAE is routinely characterized using various spectroscopic techniques including 1H NMR, 13C NMR, FTIR, and mass spectrometry. Researchers often utilize the chiral solvating properties of TFAE in NMR studies to distinguish enantiomers of other chiral molecules. [, ]

Q3: What unique structural feature contributes to TFAE's ability to form hydrogen bonds?

A3: X-ray crystallography studies revealed that TFAE forms a strong intermolecular hydrogen bond between its hydroxyl group and the π-face of one of the anthracene rings. This interaction is attributed to stereoelectronic assistance from the hydroxyl group, as indicated by molecular electrostatic potential calculations. [, ]

Q4: Why is TFAE considered a powerful chiral solvating agent in NMR spectroscopy?

A4: TFAE's chiral nature enables it to differentiate between enantiomers of other chiral compounds in NMR experiments. When added to a solution of a racemic mixture, TFAE forms diastereomeric complexes with each enantiomer, leading to distinct chemical shifts in their NMR spectra. This property makes TFAE a valuable tool for determining enantiomeric purity and absolute configuration. [, , , , ]

Q5: Has TFAE been used to study specific drug molecules?

A5: Yes, TFAE has been successfully employed to analyze the enantiomeric composition of various drugs, including mexiletine (a cardiac antiarrhythmic), methamphetamine, ephedrine, pseudoephedrine, the anesthetic prilocaine, and the antifungal agent pisolithin B. [, , , , ]

Q6: Beyond NMR, how else is TFAE utilized in chiral separations?

A6: TFAE serves as a key component in chiral stationary phases for high-performance liquid chromatography (HPLC), facilitating the separation of enantiomers based on differential interactions. [, , , , , ]

Q7: What other applications benefit from TFAE's chirality?

A7: Researchers have exploited TFAE in the development of enantioselective, chirally templated sol-gel thin films that exhibit chiral discrimination. These films have potential applications in areas like chiral separations and asymmetric catalysis. [, ]

Q8: Is there a version of TFAE that eliminates background signals in NMR?

A8: Yes, researchers have synthesized perdeuterio-2,2,2-trifluoro-1-(9-anthryl)ethanol, a version of TFAE where all hydrogens are replaced with deuterium. This modification eliminates the compound's 1H NMR signals, allowing for clearer observation of the analyte's spectrum. [, ]

Q9: Are there any limitations to using TFAE as a chiral selector?

A9: While effective for many compounds, TFAE may not be universally applicable for all chiral separations. Its performance can be influenced by factors like analyte structure and mobile phase composition. [, ]

Q10: How has computational chemistry contributed to understanding TFAE's properties?

A10: Computational studies, such as molecular mechanics calculations and molecular modeling using methods like PM3, have provided insights into TFAE's conformational preferences, hydrogen bonding abilities, and potential mechanisms of chiral recognition. [, , ]

Q11: Have any studies explored the structure-activity relationship (SAR) of TFAE derivatives?

A11: Yes, researchers have synthesized and evaluated the chiral solvating abilities of various TFAE derivatives with different halogen substitutions. These studies aim to understand how structural modifications impact the compound's chiral recognition properties and effectiveness as a chiral solvating agent. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.